N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide
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Overview
Description
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylcyclohexyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the cis-4-phenylcyclohexanol, which is then reacted with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and signal transduction.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(cis-2-(((cis-4-phenylcyclohexyl)oxy)methyl)-1-piperidyl)methanesulfonamide
- N-(trans-2-(((trans-4-phenylcyclohexyl)oxy)methyl)-1-piperidyl)methanesulfonamide
Uniqueness
N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide is unique due to its specific cis-configuration, which can influence its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H30N2O3S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(2R,3S)-2-[(4-phenylcyclohexyl)oxymethyl]piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C19H30N2O3S/c1-25(22,23)21-18-8-5-13-20-19(18)14-24-17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-4,6-7,16-21H,5,8-14H2,1H3/t16?,17?,18-,19-/m0/s1 |
InChI Key |
GWXIWAAZEKCXMJ-BTRQGYIVSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCCN[C@H]1COC2CCC(CC2)C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1COC2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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